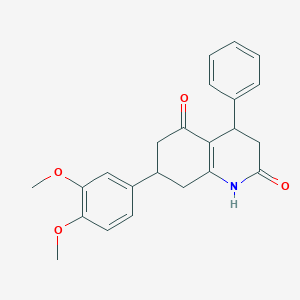![molecular formula C13H7FN2O2 B5548317 2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to pyrrolidine-2,3-dione, which shares a similar structural motif with the compound , often involves multicomponent reactions. For instance, Nguyen and Dai (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, leading to the synthesis of trisubstituted pyrrolidine-2,3-diones (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,4-dione derivatives has been determined through various spectroscopic methods, including 1D and 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI-HRMS), as detailed by Jones et al. (1990) in their synthesis and study of 3-acyltetramic acids (Jones et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine-2,4-dione derivatives include acylation, which has been explored for synthesizing 3-acyltetramic acids, demonstrating the reactivity of the pyrrolidine-2,4-dione scaffold under different conditions (Jones et al., 1990).
Physical Properties Analysis
Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and are soluble in common organic solvents, showing significant potential for various applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).
Chemical Properties Analysis
The electrochemical polymerization of derivatives carrying the pyrrolo[3,4-c]pyrrole-1,4-dione moiety has been investigated, revealing that substitution patterns greatly influence the optical and electronic properties of the resultant polymers. This highlights the importance of structural modifications on the properties of these compounds (Zhang et al., 2009).
科学的研究の応用
Optical and Electronic Properties
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been explored for their significant optical and electronic properties. These derivatives, such as diketopyrrolopyrroles (DPPs), exhibit solvatochromism and fluorescence in both solution and solid states, making them suitable for applications in dyes and pigments. The absorption and fluorescence spectra of these compounds can cover a wide range in the visible to near-infrared region, which is essential for applications in photoluminescence and as fluorescent pH sensors (Lun̆ák et al., 2011); (Yang et al., 2013).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have shown efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrate good inhibition efficiency, which increases with concentration. Their application can significantly protect metal surfaces from corrosion, a critical aspect in industrial maintenance and preservation (Zarrouk et al., 2015).
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, demonstrating strong photoluminescence. These materials show potential for electronic applications due to their good solubility, processability into thin films, and photochemical stability. Their ability to emit strong photoluminescence in the polycrystalline solid state is particularly valuable for the development of new luminescent materials (Beyerlein & Tieke, 2000).
Chemosensors
Derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have been utilized in the development of chemosensors, especially for detecting metal ions like Al3+. These compounds can act as selective chemosensors with the capability to operate in very low concentration ranges, making them useful for applications in environmental monitoring and biological systems (Maity et al., 2010).
Electronic Devices
N-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) have been developed for use as electron transport layers in polymer solar cells. These materials, due to the electron-deficient nature of the DPP backbone, exhibit high conductivity and electron mobility, enhancing the performance of solar cells by facilitating electron extraction and reducing recombination at the cathode interface (Hu et al., 2015).
特性
IUPAC Name |
2-(3-fluorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-8-2-1-3-9(6-8)16-12(17)10-4-5-15-7-11(10)13(16)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIHJJDTOXSBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)